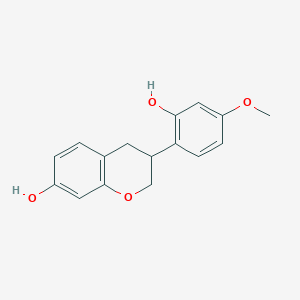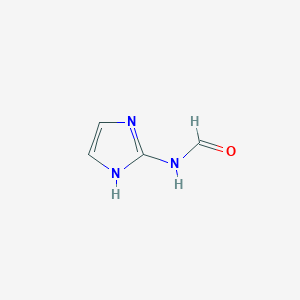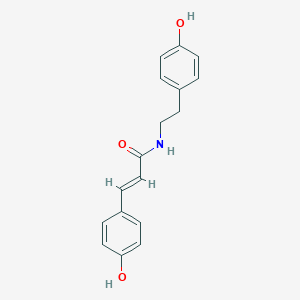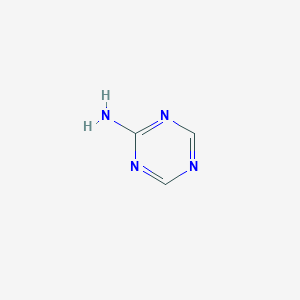
1H-Pyrazole-3-carbaldéhyde
Vue d'ensemble
Description
1H-Pyrazole-3-carbaldehyde is an organic compound with the molecular formula C4H4N2O. It is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and an aldehyde functional group at the third position.
Applications De Recherche Scientifique
1H-Pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Méthodes De Préparation
1H-Pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1H-pyrazole-3-carboxylic acid using oxidizing agents such as sodium hypochlorite or chlorine dioxide . Another method involves the Vilsmeier-Haack reaction, where hydrazones are treated with dimethylformamide and phosphorus oxychloride to yield the desired aldehyde . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
1H-Pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Condensation: It can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation . The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function .
Comparaison Avec Des Composés Similaires
1H-Pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-carbaldehyde: Both compounds have an aldehyde group at the third position, but 1H-Indole-3-carbaldehyde has a different heterocyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring.
1H-Pyrazole-4-carbaldehyde: This compound has the aldehyde group at the fourth position instead of the third, leading to different reactivity and applications.
1H-Pyrazole-5-carbaldehyde:
The uniqueness of 1H-Pyrazole-3-carbaldehyde lies in its specific structural arrangement, which influences its reactivity and makes it suitable for a variety of synthetic and research applications.
Propriétés
IUPAC Name |
1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-3-4-1-2-5-6-4/h1-3H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFGFAUMBISMLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959979 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3920-50-1 | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10959979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the common use of 1H-pyrazole-3-carbaldehyde in chemical synthesis?
A1: 1H-pyrazole-3-carbaldehyde serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds. Its aldehyde functionality makes it highly reactive towards various nucleophiles, allowing for the creation of complex molecules. For instance, it readily undergoes Knoevenagel condensation reactions with active methylene compounds like pyrazolones to form new carbon-carbon double bonds. [, , ]
Q2: Can you provide an example of a specific synthetic application of 1H-pyrazole-3-carbaldehyde?
A2: One notable application involves its reaction with 3-methyl-1-phenylpyrazolin-5-(4H)-one. This reaction, conducted in an ionic liquid like ethylammonium nitrate, yields 3-methyl-4-[(1,3-diphenyl-1H--pyrazolo-4-yl)methylene]-1-phenylpyrazolin-5-(4H)-ones. This method highlights the utility of 1H-pyrazole-3-carbaldehyde in constructing pyrazolone derivatives, which are known for their potential biological activities. []
Q3: How is 1H-pyrazole-3-carbaldehyde being explored in materials science?
A3: Researchers have investigated the use of 1H-pyrazole-3-carbaldehyde in developing new materials for solid-liquid extraction. Specifically, it has been immobilized onto silica gel modified with 3-aminopropyl-trimethoxysilane. This process creates a chelating matrix, denoted as SiNP, capable of selectively extracting heavy metals like Pb(II), Cd(II), Cu(II), and Zn(II) from aqueous solutions. This application highlights the potential of 1H-pyrazole-3-carbaldehyde in environmental remediation. []
Q4: What are the advantages of using non-conventional methods in reactions involving 1H-pyrazole-3-carbaldehyde?
A4: Studies have compared conventional and non-conventional methods, such as microwave and ultrasonic irradiation, in reactions involving 1H-pyrazole-3-carbaldehyde derivatives. These studies demonstrate that non-conventional techniques often lead to shorter reaction times and improved yields, aligning with green chemistry principles by potentially reducing energy consumption and waste generation. []
Q5: Have there been any computational studies on 1H-pyrazole-3-carbaldehyde?
A5: Yes, computational chemistry methods have been employed to study 1H-pyrazole-3-carbaldehyde derivatives. Density functional theory (DFT) calculations, particularly using the B3LYP functional with the 6-311G(d,p) basis set, have been performed to optimize the molecular geometry and calculate various molecular properties. []
Q6: What insights have computational studies provided about 1H-pyrazole-3-carbaldehyde?
A6: These studies have yielded valuable information about the compound's electronic structure, vibrational frequencies, and reactivity. For instance, calculations have been used to determine reactivity descriptors like ionization potential (IP), electron affinity (EA), electronegativity (χ), and electrophilicity index (ω), offering insights into its chemical behavior. []
Q7: How have computational studies been used to understand the structure-activity relationships of compounds derived from 1H-pyrazole-3-carbaldehyde?
A7: Researchers have utilized molecular modeling and descriptor studies to understand how structural modifications to pyran-linked phthalazinone-pyrazole hybrids, synthesized using 1H-pyrazole-5-carbaldehyde, influence their anticancer activity. These studies identified crucial interactions between these molecules and target proteins, contributing to the development of more potent and selective anticancer agents. []
Q8: Are there any reported crystal structures of compounds containing 1H-pyrazole-3-carbaldehyde?
A8: Yes, the crystal structure of 1,1′-(butane-1,4-diyl)bis(5-methyl-1H-pyrazole-3-carbaldehyde) has been reported. This structure provides valuable information about the bond lengths, bond angles, and spatial arrangement of atoms within the molecule, aiding in understanding its physical and chemical properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)













